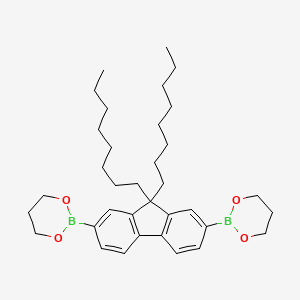

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)

Übersicht

Beschreibung

2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane): is an organic compound that belongs to the class of boronic esters. It is a derivative of fluorene, characterized by the presence of two boronic ester groups attached to the fluorene core. This compound is notable for its applications in the synthesis of semiconducting polymers, particularly in the fields of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells .

Wirkmechanismus

Target of Action

The primary target of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is the synthesis of polymer semiconductors . It is used as a precursor in the application of OLED (Organic Light Emitting Diodes), PLED (Polymer Light Emitting Diodes), OFET (Organic Field-Effect Transistors), and Polymer Solar Cells .

Mode of Action

This compound interacts with its targets by being incorporated into the structure of the semiconducting polymers. Its rigid, conjugated structure contributes to the strong blue fluorescence observed in Polyfluorenes (PFs), which are important PLED materials .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of semiconducting polymers, which are used in various electronic applications .

Pharmacokinetics

Its physical properties such as solubility, melting point, and boiling point are important for its function . It is slightly soluble in water, has a melting point of 127.0 to 131.0 °C, and a predicted boiling point of 701.6±53.0 °C .

Result of Action

The result of the action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is the formation of semiconducting polymers that exhibit strong blue fluorescence . These polymers are used in the fabrication of OLEDs, PLEDs, OFETs, and Polymer Solar Cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For example, its solubility in water and its melting and boiling points suggest that it would be more effective in a warm, non-aqueous environment . Additionally, the stability and efficacy of the resulting semiconducting polymers can be affected by factors such as light, heat, and the presence of oxygen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. The reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene . The reaction proceeds as follows:

Reactants: 2,7-dibromofluorene and boronic acid pinacol ester.

Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

Base: Potassium carbonate (K2CO3).

Solvent: Toluene.

Conditions: The mixture is heated under reflux conditions for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) undergoes several types of chemical reactions, including:

Oxidation: The boronic ester groups can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohols.

Substitution: The boronic ester groups can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents.

Major Products:

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted fluorene derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is used as a building block for the synthesis of conjugated polymers. These polymers are essential for the development of advanced materials with unique electronic and optical properties .

Biology and Medicine: While its primary applications are in materials science, the compound’s derivatives are being explored for potential use in biological imaging and drug delivery systems due to their fluorescent properties .

Industry: In the industry, this compound is crucial for the production of OLEDs, PLEDs, OFETs, and polymer solar cells. Its ability to emit high-efficiency and stable blue light makes it highly valuable for display technologies and lighting equipment .

Vergleich Mit ähnlichen Verbindungen

- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

- 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

Uniqueness: 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is unique due to its specific structure, which imparts distinct electronic and optical properties. Its ability to form stable blue-emitting polymers makes it particularly valuable for applications in OLEDs and other optoelectronic devices .

Eigenschaften

IUPAC Name |

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52B2O4/c1-3-5-7-9-11-13-21-35(22-14-12-10-8-6-4-2)33-27-29(36-38-23-15-24-39-36)17-19-31(33)32-20-18-30(28-34(32)35)37-40-25-16-26-41-37/h17-20,27-28H,3-16,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYXDWIILRESPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402605 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317802-08-7 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) valuable in the synthesis of light-emitting polymers?

A: 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is a versatile building block for creating polymers with desirable optical properties. [, ] Its structure allows it to participate in Suzuki copolymerization reactions, a common method for synthesizing conjugated polymers. Specifically, the dioxaborinane groups act as reactive sites that can readily form bonds with appropriate co-monomers, typically containing bromine atoms, such as those mentioned in the research papers. [, ] This leads to the formation of well-defined alternating copolymers where 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) units are interspersed with units derived from the co-monomer. The resulting polymers often exhibit blue light emission and possess wide optical bandgaps, making them suitable for applications in optoelectronic devices. [, ]

Q2: How does the incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) influence the properties of the resulting polymers?

A2: The incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) significantly influences the final properties of the synthesized copolymers. The research highlights two key impacts:

- Optical Properties: The fluorene core of the molecule contributes to the blue light emission observed in the resulting polymers. [, ] The wide optical bandgaps, reported as at least 2.93 eV, are also attributed to the structure of this building block. [] These properties are crucial for applications like light-emitting diodes (LEDs) and other optoelectronic devices.

- Microparticle Formation: The research demonstrates that copolymers incorporating 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) can form stable microparticles in water using a sonication-precipitation method. [] These microparticles retain the bright emission of the polymer, with the added benefit of enhanced quantum yields, reaching up to 0.84. [] This ability to form stable dispersions opens possibilities for applications in bioimaging and sensing.

Q3: Can the optical properties of these copolymers be further tuned, and how?

A: Yes, the research demonstrates that the optical properties, particularly the emission color, can be further tuned by creating composites of the copolymers with semiconductor nanocrystals. [, ] For example, combining the copolymers with cadmium telluride (CdTe) nanocrystals using the sonication-precipitation method allows for a wide range of emission colors beyond the original blue emission. [] This tunability arises from the interaction between the polymer and the nanocrystals, offering a simple and effective way to create materials with tailored optical properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)